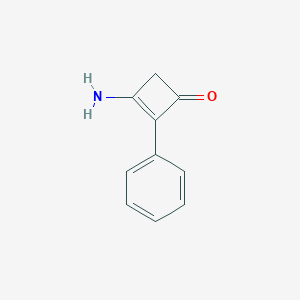
2-Cyclobuten-1-one, 3-amino-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 3-amino-2-phenyl- is an organic compound with a unique structure featuring a cyclobutene ring substituted with an amino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves the cyclization of acyl ketene dithioacetals. This method allows for a one-pot synthesis, which is highly efficient and yields the desired product with good selectivity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 3-amino-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace the amino group or phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 2-Cyclobuten-1-one, 3-amino-2-phenyl- exhibits notable antimicrobial properties. Its structure allows it to interact effectively with biological targets, which enhances its pharmacological effects. Studies have shown that this compound can serve as a precursor in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.
Intermediate in Drug Synthesis
Due to its unique chemical structure, 2-Cyclobuten-1-one, 3-amino-2-phenyl- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of both amino and carbonyl functional groups contributes to its reactivity, making it a versatile building block in medicinal chemistry . Cyclobutane derivatives are increasingly recognized for their ability to improve drug-like properties, such as metabolic stability and conformational restriction .
Case Studies
Recent studies have highlighted the use of cyclobutene derivatives in drug candidates targeting cancer. For instance, cyclobutene analogs have shown high activity against cancer cell lines, demonstrating their potential as effective therapeutic agents . Additionally, the incorporation of cyclobutane rings into drug scaffolds has been shown to enhance binding affinity and selectivity for biological targets .
Material Science Applications
Polymer Chemistry
In material science, 2-Cyclobuten-1-one, 3-amino-2-phenyl- can be employed in the development of novel polymers. The unique properties of the cyclobutene ring allow for the creation of materials with tailored mechanical and thermal properties. This compound can serve as a monomer or cross-linking agent in polymerization reactions.
Comparative Analysis with Similar Compounds
The following table summarizes key features of 2-Cyclobuten-1-one, 3-amino-2-phenyl- compared to other cyclobutene derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyclobuten-1-one, 3-amino-2-phenyl | Amino and phenyl substitutions | Notable antimicrobial activity; versatile synthetic intermediate |
| 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl | Chlorinated derivative | Enhanced reactivity due to electron-withdrawing groups |
| 2-Cyclobuten-1-one, 3-ethoxy-4-methyl | Ethoxy and methyl substitutions | Altered solubility and potential biological activity |
The distinct substitution pattern on the cyclobutene ring of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, particularly the presence of an amino group and a phenyl group, sets it apart from these similar compounds. This configuration contributes to its specific chemical behavior and biological activity.
Future Research Directions
Further investigations are necessary to fully elucidate the interactions of 2-Cyclobuten-1-one, 3-amino-2-phenyl- with biological macromolecules. Understanding its mechanism of action could lead to enhanced therapeutic applications and novel drug development strategies. The exploration of its binding affinities with various receptors may also uncover new pathways for drug discovery.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylcyclobut-2-en-1-amine hydrochloride: This compound is similar in structure but lacks the amino group on the cyclobutene ring.
4-Quinolone derivatives: These compounds are formed from the rearrangement of 2-Cyclobuten-1-one, 3-amino-2-phenyl- and have different chemical properties.
Uniqueness
2-Cyclobuten-1-one, 3-amino-2-phenyl- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
157464-27-2 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-amino-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2 |
Clé InChI |
AOLXNVTYYJLRQH-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
SMILES canonique |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Synonymes |
2-Cyclobuten-1-one, 3-amino-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















